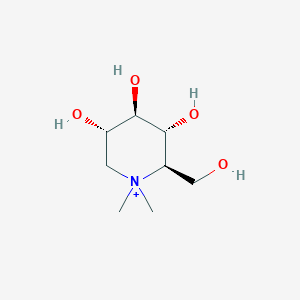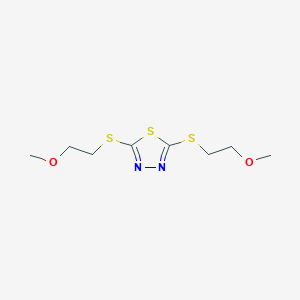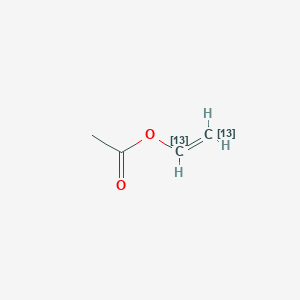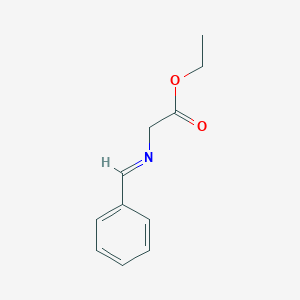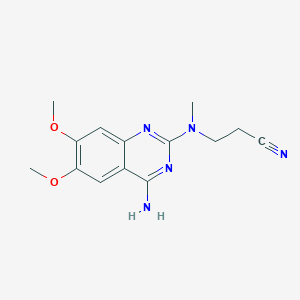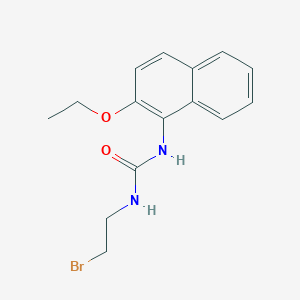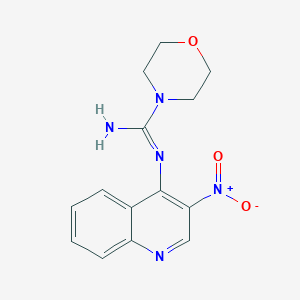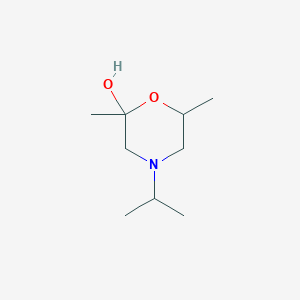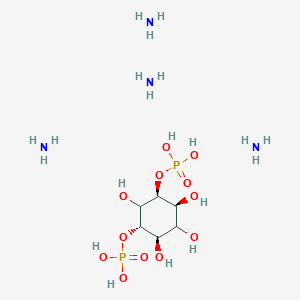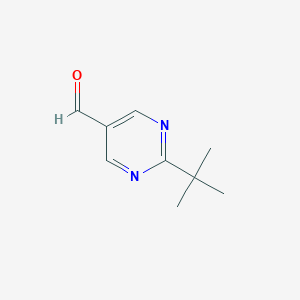
Clenbuterol hydrochloride
Overview
Description
Clenbuterol hydrochloride is a hydrochloride that is the monohydrochloride salt of clenbuterol. It has a role as a bronchodilator agent, a beta-adrenergic agonist and a sympathomimetic agent. It contains a clenbuterol(1+).
A substituted phenylaminoethanol that has beta-2 adrenomimetic properties at very low doses. It is used as a bronchodilator in asthma.
See also: Clenbuterol (has active moiety).
Mechanism of Action
Target of Action
Clenbuterol hydrochloride primarily targets the beta-2 adrenergic receptors . These receptors play a crucial role in the regulation of the bronchial muscle tone and the metabolic rate. By stimulating these receptors, this compound can induce bronchodilation (relaxation of the bronchial muscles) and increase the metabolic rate .
Mode of Action
This compound acts as a beta-2 agonist , similar in some structural respects to salbutamol . Agonism of the beta-2 receptor stimulates adenylyl cyclase activity, which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles . This action helps to open up the airways and improve breathing, particularly in conditions such as asthma .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adenylyl cyclase pathway . Activation of this pathway leads to an increase in the levels of cyclic adenosine monophosphate (cAMP), a molecule that plays a key role in many biological processes, including the relaxation of bronchial smooth muscle .
Pharmacokinetics
This compound exhibits high oral bioavailability, ranging from 89-98% . It undergoes negligible metabolism in the liver and has an elimination half-life of 36-48 hours . The drug is excreted in both feces and urine . These properties contribute to the drug’s long-lasting effects and its suitability for oral administration .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This can help to alleviate symptoms in conditions such as asthma, where the airways become constricted . Additionally, some studies suggest that this compound may have anabolic effects, leading to an increase in lean mass and a decrease in body fat .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s effects may be more potent and longer-lasting in individuals who are well-trained or have a high metabolic rate . Furthermore, the drug’s action can be affected by the presence of other substances, such as other medications or substances that may interact with beta-2 adrenergic receptors .
Biochemical Analysis
Biochemical Properties
Clenbuterol Hydrochloride is a Beta (2) agonist similar in some structural respects to salbutamol . Agonism of the beta (2) receptor stimulates adenylyl cyclase activity which ultimately leads to downstream effects of smooth muscle relaxation in the bronchioles .
Cellular Effects
This compound induces growth, prevents breakdown, and speeds recovery of muscles . It stimulates protein production within cells, which eventually increases muscle mass . It has been shown that clenbuterol use may lead to apoptosis—the death of normal cells—in the muscles, including the heart muscles .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a Beta (2) agonist . Its agonism of the beta (2) receptor stimulates adenylyl cyclase activity, leading to downstream effects of smooth muscle relaxation in the bronchioles .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a long half-life and is quickly absorbed from the gastrointestinal tract . It is only marginally metabolized in the liver and primarily excreted in an unchanged format in urine .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The recommended treatment schedule is 0.8 μg/kg bw twice daily for up to 10 days . Major adverse events experienced by animals were supraventricular tachycardia, atrial fibrillation, hypotension, chest pain, myocardial injury, myocarditis, myocardial ischemia, myocardial infarction, cardiomyopathy, hepatomegaly, hyperglycemia, and death .
Metabolic Pathways
This compound is involved in metabolic pathways that lead to increased lean body mass and decreased adipose tissue . It induces lipolysis and weight loss by binding to the beta 3 adrenergic receptor of adipocytes .
Transport and Distribution
This compound is well absorbed after oral administration to laboratory animals, humans, and the target species . In most species, peak blood concentrations were achieved 2-3 hours after oral dosing . The substance was widely distributed to the tissues and was shown to cross the placenta in pregnant rats, dogs, baboons, and cows .
Properties
IUPAC Name |
1-(4-amino-3,5-dichlorophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Cl2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXKTCUYRHXSBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944496 | |
| Record name | Clenbuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID11533014 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21898-19-1, 37148-27-9 | |
| Record name | Clenbuterol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21898-19-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clenbuterol hydrochloride [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021898191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clenbuterol hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758633 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Clenbuterol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-α-[(tert-butylamino)methyl]-3,5-dichlorobenzyl alcohol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLENBUTEROL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GOR5747GWU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does clenbuterol hydrochloride exert its effects on the body?
A1: this compound acts as a β2-adrenergic agonist. [] It binds to β2-adrenergic receptors, particularly those found in the lungs, airways, and skeletal muscle. This binding triggers a cascade of intracellular signaling events, primarily through the activation of adenylate cyclase, which leads to increased cyclic AMP (cAMP) levels. Elevated cAMP levels then activate protein kinase A, ultimately resulting in smooth muscle relaxation in the airways (bronchodilation) and other physiological responses. []
Q2: What are the downstream effects of this compound binding to β2-adrenergic receptors?
A2: Binding of this compound to β2-adrenergic receptors leads to several downstream effects:
- Bronchodilation: Relaxation of airway smooth muscle, improving airflow and relieving breathing difficulties. [, , , ]
- Anabolic effects: Increased protein synthesis and decreased protein breakdown in skeletal muscle, leading to increased muscle mass. []
- Lipolytic effects: Stimulation of lipolysis, the breakdown of stored fat, which can contribute to a decrease in body fat. [, ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C12H18Cl2N2O and a molecular weight of 277.19 g/mol. [, , , ]
Q4: Are there any characteristic spectroscopic data available for this compound?
A4: Yes, several spectroscopic techniques have been employed to characterize this compound:
- Terahertz time-domain spectroscopy (THz-TDS): This method has been used to obtain absorption and refraction spectra of this compound in the range of 0.2 to 2.6 THz, providing valuable information about its vibrational modes. []
- Infrared Spectroscopy: This technique has been used to study the functional groups and bonding patterns present in this compound, aiding in its identification and characterization. []
Q5: What is known about the stability of this compound under different conditions?
A5: this compound demonstrates stability under various conditions, including:
- Syrup formulation: Studies have investigated the stability of this compound in syrup formulations stored in polyethylene terephthalate (PET) containers under accelerated and long-term conditions. These studies revealed that the compound remains stable in this formulation, making it suitable for pharmaceutical preparations. []
- Irradiation: Interestingly, research has shown that electron beam irradiation can effectively degrade this compound in aqueous solutions, suggesting a potential method for its removal from contaminated samples. []
Q6: What analytical methods are commonly employed for the detection and quantification of this compound?
A6: A variety of analytical techniques have been developed and validated for this compound analysis:
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and selective technique is widely used for the determination of this compound residues in various matrices, including swine hair, pork, and urine. [, , , ]
- Gas chromatography-mass spectrometry (GC-MS): Another powerful technique used for the identification and quantification of this compound in samples like pig liver, pig urine, and even snake muscle, blood, and gall. [, ]
- Fluorescence spectrophotometry: This method, involving the formation of fluorescent derivatives of this compound, offers a sensitive approach for its detection in pork samples. []
- Electrochemiluminescence (ECL) detection: A novel ECL method, based on the enhancement of the ECL signal of tris(2,2'-bipyridyl)ruthenium(II) by this compound, has been developed, offering a sensitive and selective detection approach. []
Q7: What is the pharmacokinetic profile of this compound in humans and animals?
A7: this compound exhibits unique pharmacokinetic properties:
- Absorption: It is readily absorbed after oral administration in humans, rats, and rabbits. []
- Distribution: this compound exhibits a high binding affinity to plasma proteins (89-98%) in humans, suggesting its extensive distribution throughout the body. []
- Excretion: Approximately 20% of an orally administered dose is excreted unchanged in human urine within 72 hours. []
Q8: What are the potential health hazards associated with this compound consumption?
A8: this compound, although not approved for human use in many countries, poses significant health risks when consumed:
- Food Poisoning: Cases of food poisoning have been reported due to the consumption of this compound-contaminated meat products, particularly pork. [, ] These incidents highlight the need for stringent monitoring and regulation of its use in food-producing animals.
- Toxicity: this compound can have various toxic effects, including:
- Illegal Use: The illegal use of this compound in livestock to enhance growth and lean meat production poses significant health risks to consumers. [, , , ]
Q9: Are there any ongoing research efforts focused on developing safer and more targeted delivery systems for this compound?
A9: Yes, research is exploring alternative delivery systems for this compound:
- Sustained-release formulations: These formulations aim to prolong the therapeutic effect of this compound while minimizing the frequency of administration and potentially reducing side effects. One example is the development of bilayer tablets that exhibit both sustained and rapid release characteristics. []
- Targeted delivery: This approach involves delivering the drug specifically to the desired site of action, such as the lungs, to enhance efficacy and minimize systemic exposure and side effects. []
Q10: What are the environmental concerns related to this compound?
A10: this compound's presence in the environment, primarily due to its use in livestock, raises concerns:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


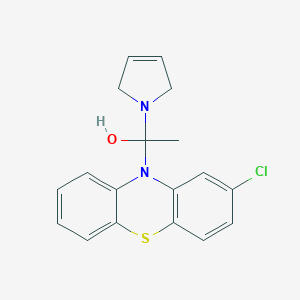
![methyl (2E,6E)-9-[(2R)-3,3-dimethyloxiran-2-yl]-3,7-dimethylnona-2,6-dienoate](/img/structure/B19785.png)
![2-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-{[(4-cyanophenyl)carbamoyl]amino}-5-hydroxy-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]phenyl)octanamide](/img/structure/B19787.png)
